BenchChemオンラインストアへようこそ!

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid

Lipophilicity Physicochemical profiling Peptide drug design

Optimize peptide leads with this Fmoc-protected α,α-disubstituted amino acid. The oxolan-3-yl side chain offers a saturated five-membered oxygen heterocycle that balances steric constraint, hydrogen-bond acceptor capacity, and lipophilicity (XLogP 2.9), enhancing solubility and permeability. Induces β-turns for peptidomimetic libraries without π-stacking artifacts. Compatible with automated Fmoc-SPPS, it couples efficiently. ≥95% purity; ambient shipping.

Molecular Formula C21H21NO5
Molecular Weight 367.401
CAS No. 1695476-98-2
Cat. No. B2879661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid
CAS1695476-98-2
Molecular FormulaC21H21NO5
Molecular Weight367.401
Structural Identifiers
SMILESC1COCC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C21H21NO5/c23-20(24)19(13-9-10-26-11-13)22-21(25)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)
InChIKeyBLVWTMAIPKJGEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid (CAS 1695476-98-2) – Fmoc-Protected Tetrahydrofuran Amino Acid for Peptide Synthesis


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid (CAS 1695476-98-2) is an Fmoc-protected, non-proteinogenic α,α-disubstituted amino acid bearing a tetrahydrofuran-3-yl (oxolan-3-yl) side chain . The compound serves as a conformationally constrained building block for solid-phase peptide synthesis (SPPS), introducing a saturated oxygen heterocycle that combines steric bulk, hydrogen-bond acceptor capacity, and moderate lipophilicity (XLogP3-AA = 2.9) [1]. With molecular formula C₂₁H₂₁NO₅ and molecular weight 367.4 g/mol, it is supplied as a powder with typical purity ≥95% and recommended storage at ambient temperature .

Why In-Class Fmoc-Amino Acids Cannot Replace 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic Acid in Constrained Peptide Design


Generic substitution among Fmoc-protected amino acids ignores the critical influence of side-chain topology, heteroatom placement, and ring size on peptide conformation, solubility, and target binding. The oxolan-3-yl group in this compound provides a unique combination of a five-membered oxygen heterocycle with a defined puckering geometry and a hydrogen-bond acceptor that is absent in carbocyclic or aromatic analogs [1]. Simply swapping to the six-membered tetrahydropyran analog (MW 381.4, XLogP ≈3.3) alters ring conformational dynamics and increases lipophilicity, while the aromatic furan or phenyl variants introduce planarity and π-stacking potential that fundamentally change the peptide backbone dihedral preferences [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable variations in physicochemical properties, conformational bias, and SPPS coupling efficiency that directly impact research outcomes .

Quantitative Differentiation Evidence for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid Versus Closest Analogs


Lipophilicity Comparison: Oxolan-3-yl vs. Tetrahydropyran-4-yl and Phenyl Analogs

The target compound exhibits an XLogP3-AA value of 2.9, placing it in an optimal lipophilicity window for peptide building blocks [1]. By comparison, the six-membered tetrahydropyran-4-yl analog (FW 381.4, C₂₂H₂₃NO₅) is estimated to have an XLogP of approximately 3.3, while Fmoc-phenylglycine (FW 373.4, C₂₃H₁₉NO₄) has a reported XLogP of approximately 3.5 [2]. The lower lipophilicity of the oxolan-3-yl derivative is consistent with the increased ratio of oxygen to carbon in the five-membered ring, offering improved aqueous compatibility without sacrificing membrane permeability.

Lipophilicity Physicochemical profiling Peptide drug design

Hydrogen-Bond Acceptor Capacity: Oxolan-3-yl vs. Cyclopentyl and Phenyl Side Chains

The tetrahydrofuran oxygen provides a hydrogen-bond acceptor (HBA) that is absent in the corresponding carbocyclic (cyclopentyl) and aromatic (phenyl) Fmoc-amino acid analogs. The target compound possesses 5 HBA sites (4 carbonyl/carboxylate oxygens + 1 ring oxygen) compared to 4 HBA sites for the cyclopentyl analog and 4 for Fmoc-phenylglycine [1]. This additional HBA can participate in intramolecular hydrogen bonds that stabilize folded peptide conformations or in intermolecular interactions with target proteins.

Hydrogen bonding Molecular recognition Peptide conformation

Ring Conformational Constraints: Five-Membered Oxolane vs. Six-Membered Oxane and Planar Aromatics

The tetrahydrofuran-3-yl group adopts a puckered conformation with defined envelope or twist geometries that restrict the φ/ψ dihedral angle space of the adjacent peptide backbone [1]. In contrast, the six-membered tetrahydropyran-4-yl analog populates multiple chair conformations, and aromatic side chains (phenyl, furyl) enforce planarity with different steric and electronic constraints. Published conformational studies on tetrahydrofuran amino acids demonstrate that the five-membered oxolane ring induces a strong preference for β-turn type I/III structures when placed at the i+1 or i+2 position of short peptides [2].

Conformational analysis Peptide backbone rigidity Peptidomimetic design

Solid-Phase Peptide Synthesis Compatibility: Coupling Efficiency vs. Sterically Hindered Analogs

The Fmoc-oxolan-3-yl glycine building block is classified as 'reaction type: Fmoc solid-phase peptide synthesis' and bears a steric profile that permits efficient coupling under standard HBTU/HATU activation conditions . In comparison, the corresponding tetrahydrothiopyran-4-yl analog (FW 397.5, containing sulfur) often requires extended coupling times or double couplings due to increased steric bulk and altered electronic properties of the sulfur atom . The target compound's rotatable bond count of 6 provides sufficient flexibility for resin access while maintaining side-chain rigidity .

SPPS coupling efficiency Unnatural amino acid incorporation Peptide synthesis optimization

High-Value Application Scenarios for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid Based on Quantitative Differentiation


Peptide Drug Discovery: Conformationally Constrained Peptidomimetic Libraries

The defined β-turn-inducing properties of the oxolan-3-yl group (Evidence Item 3) make this building block ideal for constructing peptidomimetic libraries where backbone pre-organization is critical for target affinity [1]. When combined with the moderate lipophilicity (XLogP = 2.9, Evidence Item 1), the resulting peptides balance solubility and membrane permeability, improving hit-to-lead progression in programs targeting intracellular protein-protein interactions.

Structure-Activity Relationship (SAR) Studies: Systematic Heterocycle Scanning

The unique hydrogen-bond acceptor capacity (5 HBA, Evidence Item 2) and five-membered ring geometry differentiate this compound from the six-membered oxane and planar aromatic analogs [1]. Researchers performing side-chain SAR can use this building block to probe the effect of a saturated oxygen heterocycle on potency, selectivity, and metabolic stability, without introducing the confounding π-stacking effects of furan or phenyl groups.

High-Throughput SPPS: Reliable Building Block for Automated Peptide Synthesizers

The compound's compatibility with standard Fmoc-SPPS coupling protocols (Evidence Item 4) and its favorable steric profile (6 rotatable bonds, MW 367.4) support its use in automated, high-throughput peptide synthesizers . This reduces the risk of failed syntheses and deletion sequences that are more common with sterically demanding analogs, thereby increasing overall library yield and diversity.

Medicinal Chemistry: Optimization of Peptide Stability and Solubility

The lower XLogP relative to the tetrahydropyran and phenylglycine analogs (Evidence Item 1) translates to improved aqueous solubility of peptide intermediates, facilitating purification and formulation [1]. Additionally, the saturated heterocycle is expected to confer greater metabolic stability than aromatic furan-containing peptides, which are susceptible to oxidative metabolism, making this compound a strategic choice for lead optimization.

Quote Request

Request a Quote for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.